PPARγ Binding Affinity (Ki): FK-614 Demonstrates 4.3-Fold Higher Affinity Than Rosiglitazone
In a competitive radioligand binding assay using [³H]rosiglitazone, FK-614 exhibited a Ki of 11 nM, which is 4.3-fold lower (indicating higher affinity) than rosiglitazone's Ki of 47 nM and approximately 118-fold lower than pioglitazone's Ki of 1.3 μM [1]. This demonstrates that FK-614 binds to the PPARγ ligand-binding domain with significantly greater affinity than both clinically approved TZDs under identical assay conditions.
| Evidence Dimension | PPARγ binding affinity (Ki) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Rosiglitazone: 47 nM; Pioglitazone: 1.3 μM |
| Quantified Difference | FK-614 has 4.3-fold higher affinity than rosiglitazone; approximately 118-fold higher than pioglitazone |
| Conditions | In vitro competitive binding assay using [³H]rosiglitazone with human PPARγ ligand-binding domain |
Why This Matters
Higher binding affinity may enable lower dosing requirements or enhanced target engagement at equivalent concentrations, making FK-614 a preferred tool compound for studies requiring robust PPARγ activation at reduced compound input.
- [1] Fujimura T, Sakuma H, Ohkubo-Suzuki A, Aramori I, Mutoh S. Unique properties of coactivator recruitment caused by differential binding of FK614, an anti-diabetic agent, to peroxisome proliferator-activated receptor gamma. Biol Pharm Bull. 2006;29(3):423-429. View Source
